Cas no 59881-63-9 (Acetamide, N-(4,6-dichloro-1,3,5-triazin-2-yl)-)

Acetamide, N-(4,6-dichloro-1,3,5-triazin-2-yl)- is a synthetic organic compound with unique properties. This compound exhibits high stability and resistance to degradation, making it suitable for various applications. Its triazine backbone imparts excellent thermal and chemical stability, while the chlorinated substituents enhance its solubility in organic solvents. This versatile intermediate is widely used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Acetamide, N-(4,6-dichloro-1,3,5-triazin-2-yl)- structure
59881-63-9 structure
Product name:Acetamide, N-(4,6-dichloro-1,3,5-triazin-2-yl)-
CAS No:59881-63-9
MF:C5H4N4OCl2
Molecular Weight:207.01746
CID:336969
PubChem ID:13651598

Acetamide, N-(4,6-dichloro-1,3,5-triazin-2-yl)- 化学的及び物理的性質

名前と識別子

    • Acetamide, N-(4,6-dichloro-1,3,5-triazin-2-yl)-
    • N-(4,6-dichloro-1,3,5-triazin-2-yl)acetamide
    • A917943
    • SY045081
    • DTXSID10545896
    • AKOS030564188
    • MFCD28675009
    • AC6444
    • 59881-63-9
    • MDL: MFCD28675009
    • インチ: InChI=1S/C5H4Cl2N4O/c1-2(12)8-5-10-3(6)9-4(7)11-5/h1H3,(H,8,9,10,11,12)
    • InChIKey: XEBNHODPHVYMQI-UHFFFAOYSA-N
    • SMILES: ClC1N=C(Cl)N=C(NC(=O)C)N=1

計算された属性

  • 精确分子量: 205.97642
  • 同位素质量: 205.9762162g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 169
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 67.8Ų

じっけんとくせい

  • PSA: 67.77

Acetamide, N-(4,6-dichloro-1,3,5-triazin-2-yl)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D685695-0.1g
N-(4,6-Dichloro-1,3,5-triazin-2-yl)acetamide
59881-63-9 95%
0.1g
$875 2024-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1582505-250mg
N-(4,6-dichloro-1,3,5-triazin-2-yl)acetamide
59881-63-9 98%
250mg
¥11200.00 2024-05-07
eNovation Chemicals LLC
D685695-0.1g
N-(4,6-Dichloro-1,3,5-triazin-2-yl)acetamide
59881-63-9 95%
0.1g
$875 2025-02-27
eNovation Chemicals LLC
D685695-0.25g
N-(4,6-Dichloro-1,3,5-triazin-2-yl)acetamide
59881-63-9 95%
0.25g
$880 2025-03-01
eNovation Chemicals LLC
D685695-0.25g
N-(4,6-Dichloro-1,3,5-triazin-2-yl)acetamide
59881-63-9 95%
0.25g
$880 2024-07-20
eNovation Chemicals LLC
D685695-0.1g
N-(4,6-Dichloro-1,3,5-triazin-2-yl)acetamide
59881-63-9 95%
0.1g
$875 2025-03-01
eNovation Chemicals LLC
D685695-0.25g
N-(4,6-Dichloro-1,3,5-triazin-2-yl)acetamide
59881-63-9 95%
0.25g
$880 2025-02-27

Acetamide, N-(4,6-dichloro-1,3,5-triazin-2-yl)- 関連文献

Acetamide, N-(4,6-dichloro-1,3,5-triazin-2-yl)-に関する追加情報

N-(4,6-Dichloro-1,3,5-Triazin-2-Yl)Acetamide: A Versatile Compound in Chemical and Biomedical Applications

Among the diverse array of organic compounds with significant applications in pharmaceuticals and materials science,Acetamide derivatives functionalized with heterocyclic scaffolds have garnered substantial attention. One such compound,N-(4,6-dichloro-1,3,5-triazin-2-yl)acetamide (CAS No. 59881-63-9), stands out due to its unique structural features and emerging roles in advanced chemical synthesis and biomedical research. This compound's core structure combines the amide functionality of acetamide with a chlorinated triazine ring system (1H-[1,3,5]triazine), creating a platform for versatile reactivity and tunable physicochemical properties.

The triazine moiety (dichlorotriazine) imparts exceptional stability under harsh conditions while enabling site-specific substitution reactions. Recent studies published in the Journal of Medicinal Chemistry (2023) highlight its utility as a linker in the construction of prodrug systems. Researchers demonstrated that attaching bioactive molecules to this scaffold via amide bonds significantly improves pharmacokinetic profiles without compromising biological activity. This property has been leveraged in developing targeted delivery systems for anticancer agents where controlled release mechanisms are critical.

In material science applications,N-(4,6-dichloro-triazinyl acetamide) exhibits exceptional photochemical properties when incorporated into polymer matrices. A 2022 study in Advanced Materials revealed its ability to act as a photosensitizer in light-triggered drug release systems. The compound's conjugated triazine system facilitates efficient energy transfer processes when embedded within poly(lactic-co-glycolic acid) (PLGA) nanoparticles. This discovery opens new avenues for spatiotemporally controlled therapies where external light activation minimizes off-target effects.

Bioconjugation chemistry has further benefited from this compound's reactivity patterns. The dichlorotriazine ring undergoes nucleophilic aromatic substitution with primary amine groups under mild conditions—a reaction mechanism extensively exploited for labeling biomolecules with fluorescent probes. Recent advancements reported in Analytical Chemistry (2024) describe its use in developing highly specific immunoassays where the acylating properties of the acetamide group enable stable conjugation to antibody surfaces without affecting antigen-binding affinity.

Synthetic strategies for preparing this compound emphasize modular design principles. The most efficient route involves the condensation of 2-amino-4,6-dichlorotriazine with acetic anhydride under controlled thermal conditions (see Scheme 1). This method achieves >95% yield while maintaining stereochemical purity—a critical factor for pharmaceutical applications requiring precise stereocontrol. Computational studies using density functional theory (DFT) validated the reaction pathway's thermodynamic feasibility and identified key intermediates influencing product selectivity.

In biomedical diagnostics,N-(dichlorotriazinyl acetamide)-based probes have enabled breakthroughs in live-cell imaging technologies. A collaborative study between MIT and Harvard researchers (Nature Biotechnology 2023) demonstrated its application as a bioorthogonal labeling agent for tracking intracellular signaling pathways. The compound's ability to form stable covalent bonds with thiol groups on specific proteins allows real-time visualization of dynamic cellular processes without perturbing native environments—a capability previously unattainable with conventional fluorescent markers.

Safety assessment data from recent toxicological evaluations published in Toxicological Sciences (2024) confirm low cytotoxicity profiles at therapeutic concentrations when used as a drug carrier component. Acute toxicity studies on murine models showed no observable adverse effects up to 500 mg/kg doses administered intravenously—a critical milestone for advancing clinical translation of this platform technology.

The structural versatility of this compound is further exemplified by its role as a building block for supramolecular architectures. Self-assembling nanostructures formed through hydrogen bonding interactions between acetamide groups have been engineered into stimuli-responsive hydrogels capable of encapsulating therapeutic payloads (Nano Letters, 2024). These materials exhibit pH-dependent swelling behaviors ideal for localized drug delivery within tumor microenvironments where acidic conditions prevail.

Ongoing research focuses on optimizing this compound's photocatalytic properties for environmental remediation applications. Preliminary findings indicate its potential as an efficient catalyst for degrading organic pollutants under visible light irradiation—highlighting its dual utility across medicinal and green chemistry domains (Chemical Engineering Journal, 2024).

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Amadis Chemical Company Limited
(CAS:59881-63-9)Acetamide, N-(4,6-dichloro-1,3,5-triazin-2-yl)-
A917943
Purity:99%
はかる:250mg
Price ($):994.0